molecular formula C22H21NO2 B297443 N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Cat. No.: B297443
M. Wt: 331.4 g/mol
InChI Key: FUWGCPUWAADLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide, also known as NTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NTB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a variety of physiological effects.

Mechanism of Action

N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide acts as a SERM, binding to estrogen receptors in the body and selectively modulating their activity. It has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue type and receptor subtype. This compound has been shown to have a high affinity for the estrogen receptor alpha (ERα), which is expressed in breast cancer cells, leading to its potential use as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to increase bone mineral density and reduce bone loss by promoting osteoblast differentiation and inhibiting osteoclast activity. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is its high selectivity for estrogen receptors, which allows for targeted modulation of their activity. However, this compound has a relatively low potency compared to other SERMs, which may limit its effectiveness in certain applications. Additionally, this compound has limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying its effects on bone mineral density and to explore its potential use in the treatment of osteoporosis. Finally, there is a need for further investigation into the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves the reaction of 2-naphthol and 2-naphthalenylamine with ethyl 2-bromoacetate, followed by hydrolysis to obtain the final product. The reaction is carried out in the presence of a base and a catalyst, and the yield of this compound can be optimized by adjusting the reaction conditions.

Scientific Research Applications

N-(naphthalen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in breast cancer, by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to increase bone mineral density and reduce bone loss.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-naphthalen-2-yl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

InChI

InChI=1S/C22H21NO2/c24-22(23-20-11-9-16-5-1-3-7-18(16)13-20)15-25-21-12-10-17-6-2-4-8-19(17)14-21/h1,3,5,7,9-14H,2,4,6,8,15H2,(H,23,24)

InChI Key

FUWGCPUWAADLRV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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